![molecular formula C20H22N4O2 B5170692 N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide, also known as ME0328, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
Mechanism of Action
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide inhibits the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and proliferation. By inhibiting PLK1, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide disrupts the cell cycle and prevents cancer cells from dividing and growing.
Biochemical and physiological effects:
In addition to its anticancer activity, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been shown to enhance the effectiveness of other anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in lab experiments is its high specificity for PLK1, which allows for targeted inhibition of this protein. However, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide.
Future Directions
There are several potential future directions for research on N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide. One area of interest is the development of combination therapies that include N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and other anticancer drugs. Another area of research is the exploration of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide's potential as a treatment for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to better understand the mechanisms of action of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide involves the reaction of 2-(4-morpholinyl)ethylamine with 2-aminobenzimidazole in the presence of benzoyl chloride. The resulting product is then purified through column chromatography to obtain N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in its pure form.
Scientific Research Applications
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(16-6-2-1-3-7-16)22-20-21-17-8-4-5-9-18(17)24(20)11-10-23-12-14-26-15-13-23/h1-9H,10-15H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPAXHASXZJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.